1,1'-biphenyl;chromium;cyclohexane
Description
Properties
IUPAC Name |
1,1'-biphenyl;chromium;cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H;/q;-6; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAACMDNVGVSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cr-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12095-46-4 | |
| Record name | Benzenebiphenylchromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012095464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Thermal Cracking of Benzene
A patented industrial-scale method for biphenyl synthesis involves the vapor-phase cracking of purified benzene at elevated temperatures. In this process, benzene is vaporized with a heat-conducting oil furnace and introduced into a cracking reactor heated to 680°C using sulfur-free light diesel fuel (<0.3% sulfur). The reaction produces biphenyl alongside hydrogen and unreacted benzene, which are separated via condensation and distillation. Key steps include:
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Vaporization : Benzene is heated to 500°C in the presence of a catalyst (unspecified in the patent).
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Cracking : At 680°C, benzene undergoes dehydrogenative coupling, yielding biphenyl with a conversion efficiency of 10–12%.
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Purification : Distillation isolates biphenyl (boiling point: 255°C) from byproducts like terphenyl and residual benzene.
While this method is scalable, its high energy demand and moderate yields limit its applicability in fine chemical synthesis.
Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents
A stereoselective approach to biphenyl derivatives employs chromium catalysts for the annulation of 2-biarylmagnesium reagents with alkynes. Using a chromium/2,2′-bipyridine system, internal alkynes (e.g., diphenylacetylene) react with Grignard reagents to form phenanthrene derivatives, a process that avoids external oxidants by leveraging excess alkyne as a hydrogen acceptor.
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Reaction Conditions : Conducted at 80°C in tetrahydrofuran (THF), the reaction achieves yields of 45–72%.
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Mechanistic Insight : Deuterium-labeling studies suggest sequential C–H activation steps on chromium, enabling regioselective bond formation.
This method is notable for its compatibility with alkyl- and aryl-substituted alkynes, though substrate scope remains limited to symmetric reagents.
Synthesis and Applications of Chromium-Based Catalysts
Chromium in Ethylene Trimerization
Chromium catalysts are pivotal in the production of 1-hexene via ethylene trimerization. A Japanese patent discloses a chromium triphosphine oxide system that enhances selectivity and catalyst longevity.
Chromium-Salen Complexes in Oxidation Reactions
Chromium–salen complexes paired with nitroxyl radicals (e.g., AZADO) enable aerobic oxidation of alcohols to ketones. For example, the oxidation of 4-(benzyloxy)benzaldehyde derivatives proceeds with high efficiency:
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Substrate Scope : Tolerates electron-withdrawing groups (e.g., halogens) and sterically hindered phenols.
Stereoselective Synthesis of Cyclohexane Derivatives
Iridium-Catalyzed (5+1) Annulation Strategy
A groundbreaking method for cyclohexane synthesis employs iridium catalysts to couple methyl ketones with 1,5-diols via hydrogen-borrowing reactions. This strategy constructs six-membered rings with up to four stereocenters in a single step.
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Reaction Design : The iridium catalyst sequentially dehydrogenates the diol and ketone, enabling C–C bond formation.
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Stereochemical Control : Diastereomeric ratios (d.r.) exceed 95:5 for substrates with bulky aryl groups (e.g., Ph*).
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Derivatization : The resulting cyclohexanes undergo retro-Friedel–Crafts acylation, reduction, and cross-coupling without epimerization (e.g., Scheme 3B in).
Future research should address limitations in energy efficiency (thermal methods) and substrate generality (chromium catalysis). Advances in earth-abundant catalysts (e.g., iron or nickel) could supplant iridium in cyclohexane synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1'-biphenyl;chromium;cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the chromium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the biphenyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using various donor ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while substitution reactions can produce a variety of chromium complexes with different ligands .
Scientific Research Applications
1,1'-biphenyl;chromium;cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings
Mechanism of Action
The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can participate in electron transfer processes, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1'-Biphenyl
1,1'-Biphenyl (CAS 92-52-4) is an aromatic hydrocarbon consisting of two benzene rings connected by a single bond. It serves as a precursor in organic synthesis, particularly in medicinal chemistry. For example, biphenyl reacts with pyrazole under specific conditions to form 4′-(1H-pyrazol-1-yl)-[1,1′-biphenyl]-4-ylium (163), a bioactive compound . Substituted biphenyl derivatives, such as those with amino or organometallic groups, are critical in drug design and material science .
Chromium
However, chromium is commonly used in organometallic chemistry for catalysis and materials science.
Cyclohexane
Cyclohexane (CAS 110-82-7) is a cycloalkane widely employed as a solvent in chemical analyses, such as biomarker quantification . Substituted cyclohexane derivatives, including methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9), are utilized in pharmaceutical intermediates .
Comparison with Similar Compounds
1,1'-Biphenyl Derivatives
Key Similar Compounds and Applications:
Research Findings:
- Substitution at the biphenyl 4-position (e.g., pyrazole) enhances bioactivity, making it relevant for drug development .
- Organometallic derivatives (e.g., mercury, tellurium) exhibit unique electronic properties, enabling applications in catalysis and materials science .
- Alkyl-substituted biphenyls (e.g., 1-methylpropyl) improve thermal stability in polymers .
Cyclohexane Derivatives
Key Similar Compounds and Applications:
Research Findings:
- Cyclohexane’s non-polarity makes it ideal for dissolving lipophilic biomarkers (e.g., polycyclic aromatic hydrocarbons) .
- Bromophenyl-substituted cyclohexanes are intermediates in antiviral drug synthesis, such as oseltamivir derivatives .
- Safety data for 1-chloro-1-methylcyclohexane highlight respiratory hazards, necessitating strict handling protocols .
Chromium and Transition Metal Complexes
Comparison with Organometallic Analogues:
Notes:
- Organomercury compounds are highly toxic but stable, whereas organotellurium derivatives are less stable but safer .
Q & A
Basic: How can freezing point depression be used to determine the purity of cyclohexane in biphenyl-containing mixtures?
Methodological Answer:
Freezing point depression is a colligative property that can assess solute concentration. For example, in a mixture of cyclohexane and biphenyl:
Experimental Design : Measure the freezing point of pure cyclohexane (e.g., ~8.6°C) and compare it to the solution after adding biphenyl (e.g., ~7.0°C) using a temperature probe and cooling curve analysis .
Calculations : Apply the formula , where (cryoscopic constant for cyclohexane) is 20.2°C·kg/mol. For a 0.60 g biphenyl addition to 3 mL cyclohexane, calculate molality () and compare theoretical vs. observed .
Validation : Repeat experiments to confirm consistency, as impurities or non-ideal behavior may cause deviations .
Advanced: How can discrepancies between observed and theoretical freezing point depression values in cyclohexane-biphenyl systems be resolved?
Methodological Answer:
Discrepancies may arise from:
- Impurities : Trace solvents or moisture in cyclohexane can alter . Use high-purity cyclohexane and dry under inert gas.
- Non-Ideal Behavior : Biphenyl’s partial solubility or aggregation in cyclohexane may require activity coefficient corrections (e.g., using the van’t Hoff factor).
- Experimental Error : Ensure slow cooling rates to detect the true freezing plateau and calibrate temperature probes .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
